molecular formula C8H7IO2 B1338775 3-Iodophenyl acetate CAS No. 42861-71-2

3-Iodophenyl acetate

Cat. No.: B1338775
CAS No.: 42861-71-2
M. Wt: 262.04 g/mol
InChI Key: LWGMUQGQHHKINA-UHFFFAOYSA-N
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Description

3-Iodophenyl acetate: is an organic compound with the molecular formula C8H7IO2 . It consists of a phenyl ring substituted with an iodine atom at the third position and an acetate group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodophenyl acetate can be synthesized through several methods. One common approach involves the reaction of 3-iodophenol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild heating conditions to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Iodophenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    3-Iodophenol: from reduction reactions.

    Substituted phenyl acetates: from substitution reactions.

    Oxidized phenyl derivatives: from oxidation reactions.

Scientific Research Applications

Chemistry: 3-Iodophenyl acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic chemistry.

Biology: In biological research, this compound is utilized in studies involving enzyme inhibition and protein modification. Its ability to react with nucleophiles makes it a valuable tool in biochemical assays.

Medicine: Although not directly used as a drug, this compound is employed in the synthesis of pharmaceutical intermediates. It contributes to the development of new therapeutic agents by serving as a precursor in drug synthesis.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-iodophenyl acetate involves its reactivity towards nucleophiles. The acetate group can be readily displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical and biochemical applications .

Molecular Targets and Pathways: In biochemical assays, this compound targets nucleophilic sites on proteins and enzymes. This interaction can lead to the modification of protein function and activity, making it a valuable tool in enzymology and protein chemistry .

Comparison with Similar Compounds

Uniqueness: 3-Iodophenyl acetate is unique due to its combination of an iodine atom and an acetate group on the phenyl ring. This unique structure imparts specific reactivity and properties that are distinct from other similar compounds .

Properties

IUPAC Name

(3-iodophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGMUQGQHHKINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10518207
Record name 3-Iodophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10518207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42861-71-2
Record name 3-Iodophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10518207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 3-iodophenol (3 g, 13.6 mmol), acetyl chloride (2.9 ml, 40.9 mmol) and potassium carbonate (9.42 g, 68.2 mmol) in N,N-dimethylformamide (75 ml) was stirred for 16 h at room temperature. The mixture was partitioned between water and ethyl acetate. The organic layer was washed with 1N NaOH, dried over magnesium sulfate, and evaporated under vacuum. The crude product was chromatographed over silica gel, eluting with 20% ethyl acetate/hexanes to yield 2.3 g (65%) of 3-iodophenyl acetate.
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75 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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